molecular formula C10H22N2O B3011273 2-{Methyl[2-(piperidin-2-yl)ethyl]amino}ethan-1-ol CAS No. 71309-90-5

2-{Methyl[2-(piperidin-2-yl)ethyl]amino}ethan-1-ol

Cat. No. B3011273
CAS RN: 71309-90-5
M. Wt: 186.299
InChI Key: SRXVYTDJFFUQBU-UHFFFAOYSA-N
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Description

This compound is a derivative of piperidine, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms . It has a molecular weight of 186.3 .


Synthesis Analysis

The synthesis of piperidine derivatives is an important task in modern organic chemistry due to their significant role in the pharmaceutical industry . Specific methods of piperidine synthesis have been widely studied .


Molecular Structure Analysis

The IUPAC name of this compound is 2-{methyl[2-(2-piperidinyl)ethyl]amino}ethanol . The InChI code is 1S/C10H22N2O/c1-12(8-9-13)7-5-10-4-2-3-6-11-10/h10-11,13H,2-9H2,1H3 .


Chemical Reactions Analysis

Piperidines are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives . These reactions include hydrogenation, cyclization, cycloaddition, annulation, and amination .


Physical And Chemical Properties Analysis

The compound is an oil at room temperature .

Scientific Research Applications

Safety and Hazards

The compound is classified under GHS05 and GHS07 hazard pictograms . The hazard statements include H302, H315, H318, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, and P501 .

Future Directions

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Moreover, the discovery and biological evaluation of potential drugs containing piperidine moiety are the latest scientific advances .

properties

IUPAC Name

2-[methyl(2-piperidin-2-ylethyl)amino]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2O/c1-12(8-9-13)7-5-10-4-2-3-6-11-10/h10-11,13H,2-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRXVYTDJFFUQBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC1CCCCN1)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{Methyl[2-(piperidin-2-yl)ethyl]amino}ethan-1-ol

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